2-[4-(2,3-dihydro-1H-inden-5-yloxy)butylsulfanyl]pyrimidine
Overview
Description
2-[4-(2,3-dihydro-1H-inden-5-yloxy)butylsulfanyl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a butylsulfanyl group and an indene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydro-1H-inden-5-yloxy)butylsulfanyl]pyrimidine typically involves multiple steps, starting with the preparation of the indene derivative. The indene derivative can be synthesized through the hydrogenation of indene to form 2,3-dihydro-1H-inden-5-ol. This intermediate is then reacted with butyl bromide in the presence of a base to form the butylsulfanyl derivative. Finally, the butylsulfanyl derivative is reacted with a pyrimidine precursor under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dihydro-1H-inden-5-yloxy)butylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring or the butylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving pyrimidine derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydro-1H-inden-5-yloxy)butylsulfanyl]pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially affecting their function. The indene derivative may also contribute to the compound’s biological activity by interacting with cellular membranes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,3-dihydro-1H-inden-5-yloxy)butylsulfanyl]benzene
- 2-[4-(2,3-dihydro-1H-inden-5-yloxy)butylsulfanyl]thiophene
Uniqueness
2-[4-(2,3-dihydro-1H-inden-5-yloxy)butylsulfanyl]pyrimidine is unique due to the combination of the pyrimidine ring and the indene derivative, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1H-inden-5-yloxy)butylsulfanyl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1(2-12-21-17-18-9-4-10-19-17)11-20-16-8-7-14-5-3-6-15(14)13-16/h4,7-10,13H,1-3,5-6,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCVGLOOQHMLJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCCCSC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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